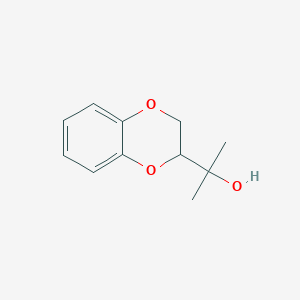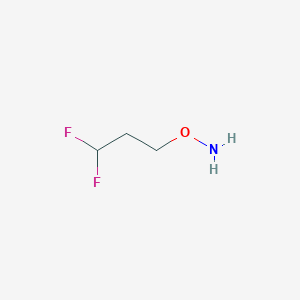
1-(1-fluorocyclopropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluorocyclopropyl)-4-methoxybenzene (1-FCPMB) is an organofluorine compound that has recently been gaining attention in the scientific community for its unique properties and potential applications. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
1-(1-fluorocyclopropyl)-4-methoxybenzene has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of other compounds, such as 1-fluorocyclopropyl-4-methoxybenzene-2,4-diol, which has potential applications in medicinal chemistry. It has also been studied for its potential applications in materials science, as it can be used as a building block for the synthesis of polymers. Additionally, this compound has been studied for its potential applications in the field of biochemistry, as it may be useful in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(1-fluorocyclopropyl)-4-methoxybenzene is not yet fully understood. However, it is believed that this compound may act as a catalyst in certain chemical reactions by forming a complex with the reactants. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, thereby preventing the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have some anti-inflammatory effects, as well as some potential anti-cancer effects. Additionally, this compound may have some potential anti-bacterial effects, as it has been shown to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
1-(1-fluorocyclopropyl)-4-methoxybenzene has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, it can be used as a building block for the synthesis of other compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the reaction of this compound with other compounds can be difficult to control, as it is a relatively reactive compound.
Future Directions
1-(1-fluorocyclopropyl)-4-methoxybenzene has many potential future applications. It could be used in the development of new drugs or materials, as it is a relatively simple compound to synthesize and has a wide range of potential applications. Additionally, it could be used to study the mechanisms of action of other compounds, as it has been shown to have some potential anti-inflammatory and anti-cancer effects. Furthermore, it could be used to develop new methods for synthesizing other compounds, as its reactivity and solubility make it an ideal candidate for such applications. Finally, it could be used in the development of new catalysts, as its ability to form complexes with other compounds makes it a promising candidate for such applications.
Synthesis Methods
1-(1-fluorocyclopropyl)-4-methoxybenzene is a relatively simple compound to synthesize. It can be prepared by a two-step synthesis process involving the reaction of 1-fluorocyclopropyl bromide with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The product is then purified by column chromatography.
properties
IUPAC Name |
1-(1-fluorocyclopropyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRCICDVNRNDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637041-03-3 |
Source


|
| Record name | 1-(1-fluorocyclopropyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)






![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)




